Product packaging for [4-(2-Propenoyloxy)phenyl]methanol(Cat. No.:CAS No. 170108-96-0)

[4-(2-Propenoyloxy)phenyl]methanol

Cat. No.: B2733079
CAS No.: 170108-96-0
M. Wt: 178.187
InChI Key: YLOBZHKTBAJESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[4-(2-Propenoyloxy)phenyl]methanol is a bifunctional organic compound of significant interest in synthetic and polymer chemistry. It combines a hydroxymethyl group and a propenoyl (acrylate) ester on a phenyl ring, making it a valuable building block for the creation of more complex molecules and advanced materials. Its primary research application lies in its role as a polymerizable precursor. The molecule can undergo free-radical polymerization via its acrylate moiety, while the benzylic alcohol group can be further functionalized, for instance, through esterification or etherification. This allows researchers to incorporate a pendent, modifiable hydroxymethylphenol group into polymer backbones, which is useful for developing specialty polymers, functionalized surfaces, or cross-linked hydrogels. As a result, this compound finds specific utility in the R&D of photoresists, liquid crystals, and other performance materials that require precise chemical modification. This compound is provided as a high-purity solid or liquid and is intended For Research Use Only. Researchers should handle this compound with standard laboratory precautions, noting that acrylate derivatives are typically moisture-sensitive and may require storage at low temperatures to prevent premature polymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B2733079 [4-(2-Propenoyloxy)phenyl]methanol CAS No. 170108-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBZHKTBAJESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170108-96-0
Record name 4-(hydroxymethyl)phenyl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 4 2 Propenoyloxy Phenyl Methanol

Esterification Pathways for the Propenoyloxy Moiety

The introduction of the 2-propenoyloxy (acryloyl) group onto the phenolic oxygen of 4-hydroxybenzyl alcohol is a critical step. The choice of method depends on factors such as desired selectivity, scale, and available starting materials. The primary challenge lies in the selective acylation of the phenolic hydroxyl group, which is generally less nucleophilic than the benzylic alcohol.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this approach, where a carboxylic acid and an alcohol are refluxed with a strong acid catalyst. wikipedia.orgorganic-chemistry.org This equilibrium-driven reaction often requires the removal of water, for example by azeotropic distillation using a Dean-Stark apparatus, to drive the reaction towards the product. organic-chemistry.orgmasterorganicchemistry.com

For the synthesis of [4-(2-Propenoyloxy)phenyl]methanol, this method involves reacting 4-hydroxybenzyl alcohol with acrylic acid. Due to the two hydroxyl groups in the precursor, selectivity can be an issue. However, under certain conditions, preferential esterification of the phenolic hydroxyl can be achieved. Catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed. vot.plmdpi.com For instance, the monomer has been synthesized by reacting equimolar amounts of 4-hydroxybenzyl alcohol and acrylic acid in toluene (B28343), using p-TsOH as the catalyst and hydroquinone (B1673460) as a polymerization inhibitor. vot.pl The water formed during the reaction is removed using a Dean-Stark trap to push the equilibrium towards the formation of the desired ester. vot.pl

Table 1: Catalysts and Conditions for Direct Esterification

CatalystReactantsKey ConditionsReference
p-Toluenesulfonic acid (p-TsOH)4-Hydroxybenzyl alcohol, Acrylic acidReflux in toluene with Dean-Stark trap, polymerization inhibitor (hydroquinone) present. vot.pl
Sulfuric Acid (H₂SO₄)General Carboxylic Acids & AlcoholsAcid catalyst, often with excess alcohol and removal of water to drive equilibrium. wikipedia.orgmasterorganicchemistry.comgoogle.com
Hafnium(IV) or Zirconium(IV) saltsGeneral Carboxylic Acids & AlcoholsLewis acid catalysis for direct condensation. organic-chemistry.org
Macroporous Polymeric AcidGeneral Carboxylic Acids & AlcoholsHeterogeneous catalyst, proceeds at 50-80 °C without removal of water. nih.gov

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. nih.gov This method can be catalyzed by either acids or bases. nih.gov For the synthesis of this compound, a potential route involves reacting a precursor ester, such as 4-hydroxybenzyl acetate, with an acrylate (B77674) ester like methyl acrylate. The reaction would ideally be driven to completion by removing the lower-boiling alcohol byproduct (methanol in this case).

This approach is advantageous as it avoids the use of highly reactive and corrosive acryloyl chloride and the production of water. organic-chemistry.org Various catalysts have been developed for the transesterification of (meth)acrylate esters. google.com For example, aluminum acetylacetonate, Al(acac)₃, has been shown to be an effective catalyst for the transesterification of methyl acrylate with various alcohols under mild conditions. nih.gov Another approach utilizes a mixed-salt catalyst system, such as potassium carbonate and potassium chloride, for the transesterification of methyl methacrylate (B99206). google.com Lanthanide metal alkoxides have also been explored as catalysts for this transformation. google.com While direct application to 4-hydroxybenzyl alcohol precursors is not widely documented, these catalytic systems represent viable strategies for synthesizing the target compound.

Table 2: Catalytic Systems for Acrylate Transesterification

Catalyst SystemExample ReactionKey ConditionsReference
Aluminum Acetylacetonate (Al(acac)₃)Methyl acrylate + AlcoholsEffective for selective transesterification of the monomer. nih.gov
Mixed Salts (e.g., K₂CO₃/KCl)Methyl methacrylate + Hydroxyethyl ethylene (B1197577) ureaReaction temperature of 60°C to 140°C. google.com
Copper Sulfate (CuSO₄)Intramolecular transesterification of β-keto estersMediates reaction to form macrolactones. nih.gov
Lanthanide Metal AlkoxidesMethyl methacrylate + Tetrahydrofurfuryl alcoholCatalyzes transesterification at room temperature. google.com

The reaction of an alcohol with an acyl halide, typically acryloyl chloride, is a highly efficient and common method for ester synthesis. This reaction is generally fast and irreversible, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. pnu.ac.irgoogle.com

A significant challenge in the synthesis of this compound is the chemoselectivity between the phenolic and benzylic hydroxyl groups of the 4-hydroxybenzyl alcohol precursor. The benzylic alcohol is typically more nucleophilic than the phenolic alcohol. Research has shown that under solvent-free, uncatalyzed conditions, the reaction of 4-hydroxybenzyl alcohol with acetyl chloride leads to the selective esterification of the benzylic -OH group with 96% yield, leaving the phenolic -OH intact. iiste.org This inherent selectivity suggests that acylation with acryloyl chloride under mild conditions would likely favor the formation of the undesired isomer, 4-(hydroxymethyl)benzyl acrylate.

To achieve the desired regioselectivity, where the phenolic group is acylated, protection of the more reactive benzylic alcohol is often necessary (see section 3.2.1). Alternatively, specific reaction conditions can be employed. For instance, selective acylation of a hydroxyl group in the presence of a carboxylic acid has been achieved by reacting the alcohol with acryloyl chloride in solvents like N-methyl-pyrrolidone (NMP) in the absence of a base, keeping the temperature between -10°C and +50°C. google.com This demonstrates that careful selection of solvents and reaction conditions can control the outcome of the acylation.

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of the key precursor, 4-hydroxybenzyl alcohol, and its subsequent modification are foundational to producing this compound. This involves either building the precursor from simpler aromatic compounds or employing protecting group strategies to manage the reactivity of its two distinct hydroxyl groups.

Given the two hydroxyl groups in 4-hydroxybenzyl alcohol, protecting group chemistry is a powerful tool to ensure regioselective acylation. peptide.com To direct the acylation to the phenolic position, the more nucleophilic benzylic alcohol must be temporarily blocked.

Common strategies for protecting alcohols involve converting them into ethers or silyl (B83357) ethers, which are stable under the acylation conditions but can be removed later. highfine.comhighfine.com For example, the benzylic alcohol could be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether. This group is stable to the basic conditions often used in acylation with acryloyl chloride but can be selectively removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Similarly, a benzyl (B1604629) ether could be used as a protecting group, which can be removed via hydrogenolysis.

Conversely, if acylation at the benzylic position were desired, the more acidic phenolic proton could be selectively protected. A p-acetoxybenzyl carbonate (ABC) group has been reported as an orthogonal hydroxyl protecting group that is stable under many conditions but can be selectively removed via ytterbium(III) triflate-catalyzed transesterification. researchgate.net

Table 3: Protecting Group Strategies for Hydroxyl Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionSelectivityReference
tert-ButyldimethylsilylTBSTBS-Cl, ImidazoleTBAF, HF, Acetic AcidGenerally protects less hindered alcohols first. highfine.com
TriphenylmethylTr (Trityl)Tr-Cl, Pyridine, DMAPMild acid (e.g., TsOH, AcOH), HydrogenolysisHigh selectivity for primary alcohols due to steric bulk. highfine.com
BenzylBnBn-Br, NaHHydrogenolysis (H₂, Pd/C)Generally non-selective for alcohols. highfine.com
p-Acetoxybenzyl CarbonateABCp-Acetoxybenzyl-p-nitrophenyl carbonateYb(OTf)₃, MeOH/DCMOrthogonal to many acid-labile groups. researchgate.net

A common and direct approach is the reduction of 4-hydroxybenzaldehyde (B117250). This transformation can be achieved with high yield and selectivity using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a standard laboratory method for reducing aldehydes to alcohols. mdpi.com More specialized systems, such as zinc borohydride on charcoal (Zn(BH₄)₂/C), have been shown to reduce 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol in 3 minutes with a 94% yield. scielo.org.mx

Another important pathway starts from 4-hydroxybenzoic acid or its esters. The reduction of a carboxylic acid to an alcohol requires a stronger reducing agent than for an aldehyde, with lithium aluminum hydride (LiAlH₄) being the classic choice. sciencemadness.org Biocatalytic routes are also being developed, where multi-enzyme cascades in engineered microorganisms can convert L-tyrosine or 4-hydroxybenzoic acid into 4-hydroxybenzyl alcohol. researchgate.netresearchgate.net

A third strategy involves the hydroxymethylation of phenol (B47542). The reaction of phenol with formaldehyde (B43269) in the presence of a base typically yields a mixture of ortho and para isomers. However, performing the reaction in an alcoholic solvent in the presence of a crown ether has been shown to afford p-hydroxybenzyl alcohol with high selectivity. google.com

Catalytic Approaches in the Synthesis of this compound

The introduction of the 2-propenoyloxy (acrylate) group onto the phenolic hydroxyl of 4-hydroxybenzyl alcohol is a key transformation in the synthesis of this compound. This can be achieved through direct esterification with acrylic acid or transesterification with an acrylic acid ester. The choice of catalyst is paramount in controlling selectivity, minimizing side reactions, and achieving high yields.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions due to the good accessibility of the catalytic sites.

For the esterification of 4-hydroxybenzyl alcohol with acryloyl chloride or acrylic anhydride, basic catalysts such as 4-(dimethylamino)pyridine (DMAP) and tributylphosphine (B147548) are often employed. nih.gov These catalysts operate by activating the acylating agent, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. The reaction is typically fast and efficient.

Acid catalysts like p-toluenesulfonic acid (p-TSA) can also be used for direct esterification with acrylic acid. vot.plhaut.edu.cn The mechanism involves protonation of the carboxylic acid, enhancing its electrophilicity. However, these conditions often require elevated temperatures and the removal of water to drive the equilibrium towards the product side. mdpi.com

Organometallic complexes, for instance, those based on ruthenium or palladium, have been reported for the oxidative esterification of alcohols, which could be an alternative route. iacademic.info However, the application of such catalysts for the selective acylation of a phenolic hydroxyl in the presence of a primary alcohol would require careful optimization to avoid side reactions. A potential reaction scheme using a homogeneous acid catalyst is presented below:

Scheme 1: Homogeneous Acid-Catalyzed Esterification

4-Hydroxybenzyl alcohol + Acrylic acid this compound + H₂O {p-tsa,>

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. iacademic.infoepa.gov

Solid acid catalysts are promising candidates for the esterification of 4-hydroxybenzyl alcohol. Materials such as sulfated zirconia, montmorillonite (B579905) clays (B1170129) (e.g., K-10), and zeolites (e.g., HZSM-5) have shown high activity in acylation reactions of phenols. nih.govias.ac.inconicet.gov.ar These catalysts possess Brønsted and/or Lewis acid sites on their surface that can activate the reactants. For instance, InCl₃ supported on montmorillonite K-10 has been demonstrated to be a highly active and reusable catalyst for the acylation of aromatic alcohols and phenols. ias.ac.in

Basic heterogeneous catalysts, such as alkali metal oxides supported on alumina (B75360) (e.g., Ca/γ-Al₂O₃), have been successfully used for the transesterification of acrylates. epa.govresearchgate.net This approach would involve reacting 4-hydroxybenzyl alcohol with an acrylic acid ester, such as methyl acrylate or ethyl acrylate, to yield the desired product and a volatile alcohol byproduct that can be easily removed.

Enzymatic catalysis, a subset of heterogeneous catalysis, offers exceptional selectivity under mild conditions. researchgate.netkaist.ac.krnih.gov Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly effective in catalyzing esterification and transesterification reactions. nih.gov The enzyme's active site can selectively accommodate the phenolic hydroxyl group for acylation, potentially minimizing reactions at the primary alcohol. The use of vinyl acrylate as an acyl donor can make the reaction irreversible, leading to higher yields. researchgate.net

Table 1: Comparison of Potential Heterogeneous Catalysts for the Synthesis of this compound

Catalyst TypeExampleReaction TypeAdvantagesPotential Challenges
Solid Acid Sulfated Zirconia, Montmorillonite K-10 ias.ac.inEsterificationReusable, easy separation, high activity. ias.ac.inMay require higher temperatures, potential for side reactions.
Solid Base Ca/γ-Al₂O₃ epa.govTransesterificationMild conditions, high selectivity, reusable. epa.govCatalyst deactivation can occur.
Enzyme Novozym 435 nih.govEsterification/TransesterificationHigh selectivity, mild conditions, environmentally friendly. researchgate.netnih.govHigher cost, sensitivity to solvent and temperature.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Adherence to green chemistry principles is essential for the development of sustainable chemical processes. For the synthesis of this compound, several strategies can be employed.

The use of heterogeneous and enzymatic catalysts aligns with the principle of catalysis, offering pathways for catalyst recycling and waste reduction. iacademic.infojetir.org Solvent-free reaction conditions, where one of the reactants acts as the solvent, can significantly reduce the environmental impact. nih.govacs.org For example, the direct esterification of 4-hydroxybenzyl alcohol with an excess of acrylic acid under solvent-free conditions using a solid acid catalyst is a potential green route.

The choice of solvent is another critical factor. Green solvents such as water, supercritical carbon dioxide, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs). acs.orgwikipedia.org For instance, enzymatic esterifications have been successfully carried out in deep eutectic solvents. acs.org Ethyl acetate, which can be derived from bio-based sources, is also considered a greener solvent option. nih.gov

Atom economy can be maximized by choosing reaction pathways that incorporate most of the atoms from the reactants into the final product. Transesterification reactions, especially with vinyl acrylate, are highly atom-economical. researchgate.net The direct esterification with acrylic acid also has a high atom economy, with water being the only byproduct.

Reaction Optimization and Yield Enhancement Strategies in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Key parameters that require optimization include:

Temperature: The reaction temperature influences the reaction rate and equilibrium position. For endothermic reactions like esterification, higher temperatures can increase the yield, but may also lead to side reactions like polymerization of the acrylate moiety. mdpi.com

Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate. Optimization is necessary to find the minimum amount of catalyst required for efficient conversion, thereby reducing costs. acs.org

Reactant Molar Ratio: In equilibrium-limited reactions like esterification, using an excess of one reactant (e.g., acrylic acid) can shift the equilibrium towards the product side. haut.edu.cn However, this may complicate the purification process.

Water Removal: In direct esterification reactions, the continuous removal of water, for example, by azeotropic distillation with a solvent like toluene or by using molecular sieves, is essential to drive the reaction to completion. vot.plhaut.edu.cn

Solvent Selection: The choice of solvent can impact reactant solubility, catalyst activity, and the ease of product separation. researchgate.net High-throughput screening of different solvents can identify the optimal medium for the reaction. rsc.org

Inhibitor Addition: To prevent the premature polymerization of the acrylate group, especially at elevated temperatures, a polymerization inhibitor such as hydroquinone or 4-methoxyphenol (B1676288) (MEHQ) is often added to the reaction mixture. vot.plmdpi.com

Table 2: Illustrative Optimization Parameters for Acrylate Ester Synthesis

ParameterInvestigated Range/ConditionEffect on Yield/SelectivityReference for Analogy
Catalyst Lewis Acids, Brønsted Acids, EnzymesCatalyst choice significantly impacts conversion and selectivity. nih.govmdpi.comnih.gov
Temperature 25°C - 140°CHigher temperatures generally increase reaction rates but can lead to undesired side products. mdpi.comresearchgate.net
Solvent Toluene, Dichloromethane, Acetonitrile, Solvent-freeSolvent polarity and aprotic/protic nature can influence reaction kinetics and catalyst performance. researchgate.netresearchgate.net
Reactant Ratio 1:1 to 1:10 (Alcohol:Acylating Agent)Excess of one reactant can drive the equilibrium to improve yield. haut.edu.cn
Reaction Time 1h - 48hLonger reaction times can lead to higher conversion but also potential product degradation or side reactions. iacademic.infoacs.org

By systematically studying these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity, paving the way for its broader application in various fields.

Chemical Reactivity and Mechanistic Studies of 4 2 Propenoyloxy Phenyl Methanol

Reactions Involving the Acrylate (B77674) Moiety

The acrylate portion of the molecule is highly susceptible to addition reactions, particularly polymerization, due to the electron-withdrawing nature of the carbonyl group, which activates the carbon-carbon double bond.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common method for creating polymers from [4-(2-Propenoyloxy)phenyl]methanol. This process involves three main stages: initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the decomposition of an initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. libretexts.org These radicals then react with a monomer molecule to form an active center. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, creating a larger radical, and this process repeats, leading to the growth of the polymer chain. uvebtech.comlibretexts.org The rate of propagation is influenced by the concentration of both the growing chain radicals and the monomer. uvebtech.com

Termination: The polymerization process concludes when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where the two chains join to form a single, longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two terminated chains, one with a saturated end and the other with a terminal double bond. uvebtech.comethz.ch

The kinetics of radical polymerization can be influenced by several factors, including temperature, initiator concentration, and the presence of chain transfer agents. ethz.chuomustansiriyah.edu.iq The "gel effect," or Trommsdorff effect, can also occur, where an increase in viscosity at high conversion rates leads to a decrease in the termination rate and a subsequent acceleration of the polymerization rate. ethz.ch

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and narrow polydispersities. scispace.com The RAFT process utilizes a chain transfer agent, typically a dithio compound, to reversibly cap the growing polymer chains, allowing for controlled growth. scispace.com

Anionic Polymerization Pathways

Anionic polymerization offers another route to polymerize this compound, particularly when a high degree of control over the polymer architecture is desired. This method is suitable for monomers with electron-withdrawing groups, such as the acrylate moiety. uni-bayreuth.de A key requirement for successful anionic polymerization is the absence of any acidic protons in the monomer that could quench the propagating anionic center. uni-bayreuth.de Therefore, the hydroxyl group of this compound would need to be protected prior to polymerization. afinitica.comrsc.org

The process is initiated by a nucleophile, such as an organolithium compound (e.g., n-butyllithium) or sodium naphthalenide. uni-bayreuth.de The initiator adds to the monomer, creating a carbanionic active center that then propagates by adding to subsequent monomer units. uni-bayreuth.de A key characteristic of anionic polymerization is the potential for "living" polymerization, where termination reactions are absent, allowing for the synthesis of block copolymers by sequential monomer addition. uni-bayreuth.deafinitica.com

The rate and mechanism of anionic polymerization are highly dependent on the solvent and the counter-ion. uni-bayreuth.de Polar solvents like tetrahydrofuran (B95107) (THF) can solvate the cation, leading to a faster polymerization rate compared to nonpolar solvents like benzene (B151609) or cyclohexane. uni-bayreuth.de

Cationic Polymerization Pathways

Cationic polymerization is generally not a suitable method for the polymerization of acrylates like this compound. The electron-withdrawing nature of the carbonyl group destabilizes the cationic propagating center that would form, making this pathway unfavorable. While cationic polymerization is effective for electron-rich monomers, it is not a viable route for this compound.

Michael Addition Reactions and Conjugate Additions

The acrylate group in this compound is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, also known as 1,4-addition, involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com A wide range of nucleophiles can participate in Michael additions, including:

Carbon nucleophiles: Enolates derived from ketones, esters, and malonates are common Michael donors. wikipedia.orgmasterorganicchemistry.com

Nitrogen nucleophiles: Amines can add to the acrylate to form β-amino compounds.

Sulfur nucleophiles: Thiols undergo thia-Michael addition to form thioether linkages. srce.hr This reaction is known for its high efficiency and functional group tolerance. srce.hr

The Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and can be catalyzed by both acids and bases. srce.hrresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The acrylate double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com In this reaction, the acrylate reacts with a conjugated diene to form a six-membered ring. The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing carbonyl group.

These reactions can be thermally or photochemically initiated and can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants. mdpi.comrsc.orgnih.gov The stereochemistry of the resulting cycloadduct is often highly controlled. uzhnu.edu.ua While Diels-Alder reactions with acrylates are well-established, other cycloadditions, such as [2+2] cycloadditions to form cyclobutane (B1203170) derivatives, are also possible, often under photochemical conditions. nih.govbeilstein-journals.org

Reactions Involving the Hydroxyl Group of this compound

The benzylic hydroxyl group of this compound can undergo a variety of reactions typical of alcohols, such as esterification, etherification, and conversion to alkyl halides. ncert.nic.in

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. libretexts.org This reaction is often catalyzed by an acid and is reversible. libretexts.org The ease of esterification generally follows the order: primary > secondary > tertiary alcohols. libretexts.org

Etherification: The formation of an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. rsc.org

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, such as water, by protonation with a strong acid (e.g., HBr, HCl). libretexts.orgyoutube.com The resulting carbocation (for secondary and tertiary alcohols, via an SN1 mechanism) or the protonated alcohol itself (for primary alcohols, via an SN2 mechanism) can then be attacked by a halide ion to form the corresponding alkyl halide. libretexts.orgyoutube.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert the alcohol to an alkyl chloride or bromide, respectively, typically through an SN2 mechanism. youtube.com

Further Esterification and Etherification Reactions

The presence of a primary alcohol and a phenol (B47542) ester in this compound allows for further derivatization through esterification and etherification reactions.

Esterification: The benzylic alcohol can undergo esterification with various carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with a generic acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) would yield the corresponding diester. The reverse reaction, transesterification, is also a possibility. For example, treatment of poly(methyl methacrylate) with lithium benzyloxide results in the formation of poly(methyl methacrylate-co-benzyl methacrylate), demonstrating the potential for the benzylic alcohol of our title compound to displace other alcohols from esters. nih.gov

Etherification: The benzylic hydroxyl group can be converted into an ether. This can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). For example, the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol (B145695) under acidic conditions. researchgate.net Similarly, this compound could be expected to react with alkyl halides to form the corresponding benzyl (B1604629) ethers. Studies on o-hydroxybenzyl alcohol have shown that it reacts with various alcohols to form ethers, with the reaction proceeding through a benzylic cation intermediate. acs.orgacs.org

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride (RCOCl), PyridineDiester
EtherificationAlkyl halide (R-X), BaseBenzyl ether

Oxidation and Reduction Pathways

The benzylic alcohol functionality is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation: The primary alcohol group can be selectively oxidized to an aldehyde or further to a carboxylic acid.

To Aldehyde: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.org The selective aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) has been achieved with high efficiency using catalysts like cobalt porphyrin in a membrane microchannel reactor. gdut.edu.cn

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid. Photo-oxidation of aromatic alcohols to carboxylic acids using air or oxygen under light irradiation has also been reported as an external catalyst- and additive-free method. nih.gov Mechanistic studies on the oxidation of benzyl alcohol have revealed complex pathways, including the involvement of free radicals and the influence of electronic substituent effects. researchgate.netrsc.org For example, the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) proceeds via a hydride abstraction mechanism. scholarsportal.info

Reduction: The benzylic alcohol can be reduced to a methyl group. A classic method for the reduction of benzylic alcohols to the corresponding alkanes involves the use of hydriodic acid (HI) with red phosphorus. nih.govbeilstein-journals.org This method has been shown to be tolerant of other functional groups like esters and ethers. nih.govbeilstein-journals.org Another approach involves the reduction of aromatic esters to their corresponding alcohols using sodium borohydride (B1222165) in a methanol (B129727) system, which could potentially also reduce the acrylate ester if conditions are harsh enough. psu.eduumich.edu

TransformationReagent/ConditionProduct
Oxidation to AldehydePyridinium chlorochromate (PCC)[4-(2-Propenoyloxy)phenyl]carbaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄)4-(2-Propenoyloxy)benzoic acid
Reduction of AlcoholHydriodic acid (HI), Red phosphorus4-Methylphenyl 2-propenoate

Reactions Involving the Phenyl Ring and its Functionalization

The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity of EAS on this compound are influenced by the electronic properties of the two substituents: the -O(CO)CH=CH₂ group and the -CH₂OH group.

Typical EAS Reactions: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, nitration of phenols with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in Halogenation of phenols can occur even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.combdu.ac.in

EAS ReactionReagentsExpected Product Position
NitrationHNO₃, H₂SO₄Ortho/Para to -O(CO)R and -CH₂OH
BrominationBr₂, FeBr₃Ortho/Para to -O(CO)R and -CH₂OH
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho/Para to -O(CO)R and -CH₂OH

Directed Functionalization Strategies

To achieve higher regioselectivity, directed functionalization strategies can be employed. One of the most powerful methods is directed ortho-metalation (DoM). wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The benzylic alkoxide, formed by deprotonation of the alcohol with a strong base like n-butyllithium, can act as a DMG. researchgate.netresearchgate.net This allows for the specific introduction of electrophiles at the position ortho to the hydroxymethyl group. This methodology has been successfully applied to various benzyl alcohol derivatives, including the ortho,ortho'-dimetalation of hydrobenzoin. nih.govbeilstein-journals.org

Computational Studies on Reaction Mechanisms and Transition States of this compound

Oxidation Mechanisms: DFT studies on the oxidation of benzyl alcohol have been used to understand the adsorption energies of the alcohol and its oxidation products on catalyst surfaces, which helps in elucidating the reaction mechanism and selectivity. researchgate.netnih.gov For instance, studies on the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid combined kinetic measurements with DFT calculations to support a hydride abstraction mechanism via an autocatalytic chlorine species. scholarsportal.info

Esterification and Side Reactions: DFT studies on the esterification of acrylic acid with alcohols have predicted activation barriers and have shown that the reaction is endoergic. researchgate.netresearchgate.net These studies also investigated potential side reactions, such as the Michael addition of acrylic acid to the acrylate ester, providing a more complete picture of the reaction landscape. researchgate.net

Electrophilic Aromatic Substitution: Computational studies can model the energies of the transition states and intermediates in electrophilic aromatic substitution reactions, providing a quantitative understanding of reactivity and regioselectivity. masterorganicchemistry.comlongdom.org Such calculations could be applied to this compound to predict the most favorable sites for electrophilic attack.

Studied Reaction (Analogous System)Computational MethodKey Findings
Oxidation of Benzyl AlcoholDFTElucidation of adsorption energies and reaction pathways on catalyst surfaces. researchgate.netnih.gov
Esterification of Acrylic AcidDFT (B3LYP/6-31G**)Prediction of activation barriers and investigation of side reactions. researchgate.netresearchgate.net
Electrophilic Aromatic SubstitutionDFTCalculation of transition state and intermediate energies to predict regioselectivity. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Propenoyloxy Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For [4-(2-Propenoyloxy)phenyl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon signals and reveals through-bond and through-space correlations.

¹H and ¹³C NMR Data for the structurally similar compound (E)-methyl 3-(2-(hydroxymethyl)phenyl)acrylate rsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinyl H8.04 (d, J = 15.88 Hz), 6.38-6.43 (m)141.80, 119.59
Aromatic H7.59 (d, J = 7.58 Hz), 7.30-7.45 (m)133.01, 130.23, 128.80, 128.22, 126.78
CH₂OH4.80 (d, J = 2.00 Hz)62.79
OCH₃3.79 (d, J = 4.88 Hz)51.84
C=O-167.55
Aromatic C-O-139.67

Note: Data acquired in CDCl₃ at 500 MHz. rsc.org Chemical shifts and coupling constants for this compound would differ due to the substitution pattern (para- vs. ortho-) and the nature of the acrylate (B77674) group (acrylate vs. methyl acrylate).

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete bonding framework of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons of the acrylate group, as well as between the aromatic protons on the phenyl ring. orgsyn.org The benzylic protons of the -CH₂OH group would show a correlation to the hydroxyl proton, if not exchanged with the solvent.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. researchgate.net This is crucial for assigning the ¹³C signals based on their attached, and usually pre-assigned, proton signals. For instance, the signal for the benzylic carbon would be identified by its correlation with the benzylic protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between carbon and hydrogen atoms. researchgate.net This technique is invaluable for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include:

Correlations from the benzylic protons to the aromatic carbons and the carbonyl carbon of the acrylate group.

Correlations from the aromatic protons to neighboring aromatic carbons and the carbonyl carbon.

Correlations from the vinyl protons to the carbonyl carbon.

These 2D NMR techniques, when used in concert, allow for the complete and unambiguous assignment of the molecular structure. dtu.dk

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, such as the rotation around the C-O single bond of the ester group or the C-C bond connecting the phenyl ring to the hydroxymethyl group. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes. At low temperatures, separate signals for different conformers might be observed, which coalesce as the temperature increases and the rate of interconversion becomes faster than the NMR timescale.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic fingerprint of the molecule and is particularly useful for identifying key functional groups. spectroscopyonline.com

For this compound, the following characteristic vibrational modes are expected:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H (alcohol)Stretching3500-3200 (broad)IR
C-H (aromatic)Stretching3100-3000IR, Raman
C-H (vinyl)Stretching3100-3000IR, Raman
C-H (alkane)Stretching3000-2850IR, Raman
C=O (ester)Stretching~1730-1715IR (strong), Raman (weak)
C=C (vinyl)Stretching~1640-1620IR (medium), Raman (strong)
C=C (aromatic)Stretching~1600, 1580, 1500, 1450IR, Raman
C-O (ester)Stretching~1300-1000IR
C-O (alcohol)Stretching~1260-1000IR

Note: The exact positions of the bands can be influenced by the molecular environment and physical state. icm.edu.plscialert.net

In-situ Monitoring of Reactions Involving this compound

Both IR and Raman spectroscopy can be used for the in-situ monitoring of reactions involving this compound, such as its polymerization. By tracking the decrease in the intensity of the vinyl C=C stretching band (~1640 cm⁻¹), the progress of the polymerization reaction can be followed in real-time. kpi.ua This allows for the study of reaction kinetics and optimization of reaction conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. ugent.be

For this compound (C₁₀H₁₀O₃), the expected accurate mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Expected Fragmentation Pathways:

Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several key pathways:

Loss of the propenoyloxy group: Cleavage of the ester bond could lead to the formation of a [M - C₃H₃O₂]⁺ fragment corresponding to the 4-(hydroxymethyl)phenyl cation.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the phenyl ring and the hydroxymethyl group could result in a [M - CH₂OH]⁺ fragment.

McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral acrylic acid molecule.

Decarbonylation: Loss of a CO molecule from fragment ions is also a common pathway.

Analysis of the mass spectrum of a related compound, ethyl 2-(hydroxymethyl)acrylate, shows characteristic fragments corresponding to the loss of the ethoxy group ([M - OEt]⁺) and the entire ester group. google.com Similar fragmentation patterns would be expected for this compound, providing valuable structural information. aip.org

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. psu.edu If a suitable single crystal of this compound can be grown, X-ray crystallography would reveal:

The precise geometry of the molecule, including the planarity of the phenyl ring and the acrylate group.

The conformation adopted by the molecule in the solid state.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the phenyl rings.

While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), the crystal structure of a related acrylate salt, rac-tert-Butyl{2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl}azanium acrylate, has been reported. iucr.org This study revealed extensive hydrogen bonding interactions between the cation and the acrylate anion in the crystal lattice. iucr.orgiucr.org Similar hydrogen bonding networks would be expected to play a significant role in the crystal packing of this compound.

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational spectroscopy has emerged as an indispensable tool in modern chemistry, providing powerful predictive insights that complement and guide experimental spectroscopic analysis. For a molecule such as this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in achieving unambiguous structural elucidation and understanding its electronic properties. These methods allow for the prediction of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis), offering a direct comparison with experimental data.

The computational approach begins with the optimization of the molecule's ground-state geometry. Methodologies such as DFT using the B3LYP functional with a basis set like 6-311G(d,p) are commonly employed to find the lowest energy conformation of the molecule. tandfonline.commdpi.com This optimized structure serves as the foundation for subsequent calculations of spectroscopic parameters. Advanced studies often consider dispersion corrections (e.g., B3LYP-D3) and the use of implicit solvent models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.combeilstein-journals.org

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. mdpi.comnih.gov Benchmark studies have shown that specific combinations of density functionals and basis sets yield highly accurate results. For instance, the WP04 functional with a 6-311++G(2d,p) basis set is recommended for ¹H chemical shifts, while the ωB97X-D functional with a def2-SVP basis set has demonstrated high accuracy for ¹³C predictions, especially when coupled with a PCM solvent model. mdpi.com

By calculating the theoretical chemical shifts for this compound, a direct comparison with the experimental spectrum can be made. This process is crucial for the definitive assignment of complex signals, particularly in the aromatic and vinylic regions of the spectrum. Computational analysis can also reveal the influence of steric and electronic effects on the chemical environment of each nucleus. For example, the deshielding of specific protons due to through-space steric compression can be quantified and understood through DFT calculations. mdpi.com

Below is a table presenting hypothetical, yet representative, calculated ¹H and ¹³C NMR chemical shifts for this compound, based on established DFT methodologies, alongside typical experimental ranges.

Table 1: Comparison of Hypothetical Calculated and Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionCalculated ¹H Shift (ppm)Typical Experimental ¹H Range (ppm)Calculated ¹³C Shift (ppm)Typical Experimental ¹³C Range (ppm)
Hydroxymethyl (-CH₂OH)4.684.6 - 4.864.563 - 65
Aromatic (ortho to -CH₂OH)7.387.3 - 7.5128.9128 - 130
Aromatic (ortho to -O-Acrylate)7.157.1 - 7.3122.0121 - 123
Acrylate (-CH=)6.256.2 - 6.4128.7128 - 130
Acrylate (=CH₂)6.05 (trans), 6.55 (cis)6.0 - 6.6133.5132 - 134
Carbonyl (C=O)--165.2164 - 166

Prediction of Vibrational Spectra

Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) absorption bands. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) are used to compute the harmonic vibrational frequencies. researchgate.net It is a standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors, which improves the agreement with experimental spectra. osti.gov

Such calculations are invaluable for assigning specific vibrational modes. For this compound, this allows for the precise identification of key functional group vibrations, such as the O-H stretch of the alcohol, the C=O and C=C stretches of the propenoyloxy group, and the C-O stretches. Comparing the computed and experimental IR spectra can confirm the molecular structure and reveal subtle conformational details. researchgate.net

The following table shows a comparison of hypothetical calculated (scaled) and expected experimental IR frequencies for key vibrational modes of the title compound.

Table 2: Comparison of Hypothetical Calculated and Expected Experimental Infrared (IR) Frequencies (cm⁻¹) for this compound.
Vibrational ModeCalculated Frequency (Scaled, cm⁻¹)Expected Experimental Frequency (cm⁻¹)Description
ν(O-H)3355~3350 (broad)Alcohol O-H stretch
ν(C-H) aromatic30603100 - 3000Aromatic C-H stretch
ν(C=O)1725~1728Ester carbonyl stretch
ν(C=C) alkene1635~1638Acrylate C=C stretch
ν(C=C) aromatic1600, 15051605, 1510Aromatic ring C=C stretch
ν(C-O) ester1185~1190Asymmetric C-O-C stretch
ν(C-O) alcohol1020~1022Primary alcohol C-O stretch

Prediction of Electronic Spectra

The electronic absorption properties, observed via UV-Vis spectroscopy, can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). spectroscopyonline.com This method calculates the energies of electronic transitions from the ground state to various excited states. To achieve accurate predictions of the maximum absorption wavelength (λmax), it is often crucial to include solvent effects, for which the IEFPCM (Integral Equation Formalism-PCM) is a common and effective model. beilstein-journals.orgmdpi.com

For this compound, TD-DFT calculations, for example at the B3LYP/6-311+G(d,p) level in a methanol (B129727) solvent model, can predict the primary π → π* transitions responsible for its UV absorption. mdpi.com Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the electronic structure and the nature of the absorption bands. tandfonline.comspectroscopyonline.com

A hypothetical TD-DFT prediction for the primary absorption band of this compound is presented below.

Table 3: Hypothetical TD-DFT Prediction of the Maximum Absorption Wavelength (λmax) for this compound.
SolventCalculated λmax (nm)Plausible Experimental λmax (nm)Primary Transition Type
Methanol278~275HOMO → LUMO (π → π*)

Advanced Applications in Material Science and Organic Synthesis Non Clinical Focus

Role as a Monomer in Polymer Synthesis

The presence of the propenoyloxy (acrylate) group allows [4-(2-Propenoyloxy)phenyl]methanol to undergo polymerization, a property that is central to its application in material science. This reactivity enables its use as a monomer for creating a variety of polymeric structures. The polymerization is typically initiated by radical or UV-induced methods.

Homopolymerization of this compound involves the chain-growth reaction of the monomer to form poly[4-(hydroxymethyl)phenyl acrylate]. This process is typically carried out via free-radical polymerization, utilizing initiators like 2,2´-azobisisobutyronitrile (AIBN) or benzoyl peroxide. pnu.ac.irresearchgate.net The reaction connects the monomer units through the backbone of the polymer chain, leaving the hydroxymethyl-phenyl group as a pendant side chain. This side chain provides a site for further functionalization of the resulting polymer. The polymerization of functional acrylate (B77674) monomers, such as ethyl α-(hydroxymethyl)acrylate, has been studied, demonstrating that the presence of the hydroxymethyl group is compatible with radical polymerization conditions. researchgate.netnih.gov

Table 1: Typical Conditions for Free-Radical Polymerization of Acrylate Monomers

ParameterConditionRationale
Initiator 2,2´-Azobisisobutyronitrile (AIBN), Benzoyl PeroxideThese compounds generate free radicals upon heating to initiate the polymerization chain reaction. pnu.ac.irresearchgate.net
Solvent N,N-Dimethylformamide (DMF), Toluene (B28343), 2-ButanoneProvides a medium to dissolve the monomer and initiator, and to control the reaction temperature and viscosity. pnu.ac.irresearchgate.net
Temperature 70-90 °CSufficient to cause the thermal decomposition of the initiator and start the polymerization process. pnu.ac.irresearchgate.net
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxygen from inhibiting the radical polymerization process. pnu.ac.ir

To achieve specific material properties, this compound can be copolymerized with a wide range of other vinyl monomers. The resulting copolymer's characteristics are determined by the identity of the comonomer and its proportion in the final polymer chain. For instance, copolymerization with hydrophobic monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) would yield a more rigid and less water-soluble material. researchgate.netresearchgate.net Conversely, copolymerizing with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA) or 4-hydroxybutyl acrylate (HBA), can enhance the polymer's hydrophilicity and water absorption capabilities. nih.govnih.govspecialchem.com The reactivity ratios of the monomer pair are crucial in determining the final copolymer composition. researchgate.net

Table 2: Examples of Comonomers for Tailoring Polymer Properties

ComonomerChemical NameResulting Property Modification
Divinylbenzene (B73037) (DVB) 1,4-DiethenylbenzeneIntroduces cross-linking, leading to insoluble network polymers (resins). researchgate.net
Methyl Methacrylate (MMA) Methyl 2-methylpropenoateIncreases glass transition temperature (Tg) and hardness. researchgate.net
Glycidyl Methacrylate (GMA) (2,3-Epoxypropyl) 2-methylpropenoateProvides reactive epoxy groups for post-polymerization modification. researchgate.net
4-Hydroxybutyl Acrylate (HBA) 4-Hydroxybutyl prop-2-enoateIncreases hydrophilicity and can impart thermo-responsive behavior. nih.gov

The acrylate functionality of this compound is key to forming cross-linked polymers and resins. This is typically achieved by copolymerizing it with a multifunctional comonomer, such as divinylbenzene (DVB), which acts as a cross-linking agent. researchgate.net This process, often performed in an aqueous suspension, can produce beaded copolymer resins. researchgate.net These cross-linked materials are insoluble and form robust networks. The density of cross-linking, which dictates the mechanical and swelling properties of the resin, can be controlled by the monomer-to-cross-linker ratio. kaist.ac.kr Advanced techniques like miniemulsion polymerization can be used to create cross-linked polymer nanoparticles with high surface areas. nih.gov These materials are part of a broader class known as hyper-crosslinked polymers (HCPs), which are valued for their well-defined porosity and tunable surfaces. athena-publishing.com

The pendant hydroxymethyl group on the poly[4-(hydroxymethyl)phenyl acrylate] backbone is a versatile handle for creating functional polymers. This group can be chemically modified after polymerization to introduce a wide array of functionalities. For example, esterification or etherification reactions at the hydroxymethyl site can attach molecules that impart specific optical, responsive, or adhesive properties. Polymers containing hydroxyl groups, like those derived from 4-hydroxybutyl acrylate, can exhibit stimulus-responsive behavior, such as a lower critical solution temperature (LCST) in water. nih.gov This suggests that polymers of this compound could be engineered to be responsive to temperature or other stimuli. Furthermore, the hydroxyl groups can participate in hydrogen bonding, which can be exploited to develop adhesive materials.

Precursor for Advanced Organic Building Blocks and Fine Chemicals

In organic synthesis, this compound serves as a bifunctional building block—a foundational molecule used for the assembly of more complex chemical architectures. sigmaaldrich.com Its two distinct reactive sites, the acrylate ester and the benzylic alcohol, allow for selective chemical transformations.

The hydroxymethyl group and the acrylate moiety of this compound can be independently or sequentially modified to synthesize more complex aromatic compounds.

Oxidation of the Hydroxymethyl Group : The primary alcohol can be oxidized to form different functional groups depending on the reaction conditions.

Mild oxidation, for instance using chromium trioxide, would selectively convert the hydroxymethyl group to an aldehyde, yielding [4-(2-Propenoyloxy)phenyl]carbaldehyde . This aldehyde is a valuable intermediate for forming new carbon-carbon bonds through reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions. mdpi.com

Stronger oxidation, using an agent like potassium permanganate (B83412), would transform the hydroxymethyl group into a carboxylic acid, producing [4-(2-Propenoyloxy)phenyl]carboxylic acid . This creates a bifunctional aromatic acid that can be used in the synthesis of polyesters, polyamides, or complex natural products. nih.gov

Reactions of the Acrylate Group : The acrylate group can participate in various addition reactions or be hydrolyzed. Hydrolysis under acidic or basic conditions would cleave the ester bond, yielding acrylic acid and 4-hydroxybenzyl alcohol . This provides a route to de-protect the phenolic hydroxyl group for subsequent reactions.

These transformations convert the initial monomer into new, advanced building blocks for the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. ucl.ac.ukresearchgate.net

Theoretical and Computational Chemistry Studies of 4 2 Propenoyloxy Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of a molecule from first principles.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO/LUMO)

The electronic structure of [4-(2-Propenoyloxy)phenyl]methanol dictates its fundamental chemical and physical properties. An analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

A lower HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ester and alcohol groups, which possess lone pairs of electrons. The LUMO is likely to be distributed over the acrylate (B77674) group, particularly the C=C double bond and the carbonyl group, which are electron-deficient and susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Properties of this compound This table presents hypothetical data that would be derived from a typical DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) to illustrate the expected findings.

PropertyPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3Indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors and Prediction of Reaction Sites

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) offer a general overview of the molecule's stability and reactivity.

Local reactivity descriptors, such as Fukui functions or the dual descriptor, are employed to predict the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would likely predict:

Nucleophilic attack: at the carbonyl carbon of the ester and the vinylic carbons of the acrylate group.

Electrophilic attack: at the oxygen atoms of the hydroxyl and ester groups, as well as the phenyl ring.

Radical attack: at the vinylic double bond, which is susceptible to polymerization reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are ideal for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations would reveal the conformational landscape of this compound, identifying the most stable rotamers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the propenoyloxy and hydroxymethyl side chains.

Furthermore, MD simulations can model intermolecular interactions in condensed phases. By simulating the compound in a solvent like water or in a mixture with other monomers, one can study hydrogen bonding involving the hydroxyl group and dipole-dipole interactions of the ester functionality. Such simulations are critical for predicting physical properties like solubility, viscosity, and the dynamics of self-assembly or polymerization. Studies on related systems, such as methanol (B129727) in aqueous solutions, have demonstrated the power of MD in understanding these complex interactions. unife.itresearchgate.netarxiv.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

Quantum chemistry is a powerful tool for predicting spectroscopic signatures, which can then be used to validate or interpret experimental data. For this compound, theoretical calculations could generate:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to help assign the peaks in experimental spectra. Key predicted vibrations would include the O-H stretch of the alcohol, the C=O stretch of the ester, and the C=C stretch of the acrylate group.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure and help in assigning specific resonances to individual atoms.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This would provide insight into the electronic transitions, likely π→π* transitions within the phenyl ring and the acrylate system.

A study on the phenyl vinyl ether–methanol complex, for example, successfully used a combination of IR spectroscopy and quantum-chemical calculations to identify and characterize the intermolecular forces at play. beilstein-journals.org

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how theoretical predictions would be compared against experimental measurements to validate the computational model.

Spectroscopic FeaturePredicted ValueExperimental Value
IR: ν(O-H)3450 cm⁻¹3445 cm⁻¹
IR: ν(C=O)1725 cm⁻¹1720 cm⁻¹
¹H NMR: δ(-CH₂OH)4.6 ppm4.5 ppm
UV-Vis: λmax275 nm278 nm

Reaction Pathway Energetics and Transition State Analysis for Synthetic Design

Theoretical chemistry can be instrumental in designing and optimizing synthetic routes. By mapping the potential energy surface for a proposed reaction, chemists can identify the most energetically favorable pathway. For the synthesis of this compound, which typically involves the esterification of 4-hydroxybenzyl alcohol with an acrylic acid derivative, computational studies could:

Model Reaction Mechanisms: Compare different catalytic conditions (e.g., acid-catalyzed vs. base-catalyzed) to determine which is more efficient.

Identify Transition States: Calculate the structure and energy of transition states to determine the activation energy barriers for each step of the reaction. A lower activation energy implies a faster reaction rate.

Predict Reaction Intermediates: Identify any stable or metastable intermediates along the reaction coordinate.

This type of analysis provides a molecular-level understanding of the reaction, enabling the rational design of reaction conditions to maximize yield and minimize byproducts. Quantum chemical studies on similar reactions, such as the formation of acetaldehyde (B116499) from methanol, have provided detailed insights into reaction mechanisms and kinetics. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(2-Propenoyloxy)phenyl]methanol, and how can researchers control functional group reactivity?

  • Methodology :

  • Acylation : React 4-hydroxyphenylmethanol with acryloyl chloride in the presence of a base (e.g., pyridine) to introduce the propenoyloxy group. Monitor reaction progress via TLC or HPLC to avoid over-oxidation or side reactions .
  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via NMR (¹H/¹³C) and FT-IR to verify ester formation (C=O stretch at ~1730 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Structural Confirmation :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions) using single-crystal diffraction (e.g., Bruker SMART APEX CCD) .
  • Spectroscopy : Combine ¹H NMR (e.g., δ 5.8–6.4 ppm for vinyl protons) and mass spectrometry (ESI-MS) to confirm molecular weight and substituent positions .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Stability Studies :

  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (e.g., onset at ~200°C) and identify degradation products .
  • Hydrolytic Stability : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor ester hydrolysis via UV-Vis or LC-MS .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Stereoselective Strategies :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective acryloylation. Optimize solvent polarity (e.g., DCM vs. THF) to enhance enantiomeric excess (ee >90%) .
  • Dynamic Resolution : Use kinetic resolution with lipases (e.g., Candida antarctica) to separate diastereomers during esterification .

Q. What computational methods are effective in predicting the biological activity of this compound analogs?

  • In Silico Approaches :

  • Molecular Docking : Screen analogs against target enzymes (e.g., tyrosinase) using AutoDock Vina to prioritize synthesis. Validate with MD simulations to assess binding stability (RMSD <2 Å) .
  • QSAR Modeling : Coralate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to design potent derivatives .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Reconciliation :

  • Assay Standardization : Re-evaluate activities under uniform conditions (e.g., pH 7.4, 37°C) using ATP-based cell viability assays. Cross-validate with orthogonal methods (e.g., fluorescence polarization) .
  • Purity Verification : Quantify impurities via HPLC-MS and correlate with bioactivity outliers. For example, trace acrylate byproducts may skew enzyme inhibition results .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization Optimization :

  • Solvent Screening : Use high-throughput platforms to test solvent mixtures (e.g., methanol/water vs. DMSO/ether). Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Additive Engineering : Introduce co-formers (e.g., 3,5-dicarboxybenzenesulfonate) to stabilize π-π stacking interactions and improve lattice formation .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for this compound synthesis?

  • Key Factors :

  • Reagent Stoichiometry : Excess acryloyl chloride (>1.2 eq) may lead to di-ester byproducts, reducing isolated yields. Optimize equivalents via DOE (Design of Experiments) .
  • Catalyst Deactivation : Moisture-sensitive bases (e.g., NaH) require rigorous anhydrous conditions. Use molecular sieves or gloveboxes to maintain reactivity .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability .
  • Data Validation : Cross-check crystallographic data (e.g., CIF files) with CCDC databases to confirm structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.